Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate
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Overview
Description
Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidines, including Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate, typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate can undergo various chemical reactions, including:
Oxidation: The oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Substitution reactions can occur at the benzylamino group or the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like benzylamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Indole derivatives
Uniqueness
Methyl 2-[2-(benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetate is unique due to its specific substitution pattern and the presence of both benzylamino and dioxo groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O4 |
---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
methyl 2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C17H18N4O4/c1-25-13(22)8-11-7-12-14(19-15(11)23)20-17(21-16(12)24)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H3,18,19,20,21,23,24) |
InChI Key |
HNVJYGGNLDYDDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2=C(NC1=O)N=C(NC2=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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